molecular formula C18H20BrNO2 B4952465 3-bromo-N-(4-butylphenyl)-4-methoxybenzamide

3-bromo-N-(4-butylphenyl)-4-methoxybenzamide

Cat. No.: B4952465
M. Wt: 362.3 g/mol
InChI Key: PINPMGRWUFLYPU-UHFFFAOYSA-N
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Description

3-bromo-N-(4-butylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a butyl group attached to the phenyl ring, and a methoxy group at the fourth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-butylphenyl)-4-methoxybenzamide typically involves a multi-step process. One common method includes the bromination of 4-methoxybenzoic acid, followed by the formation of an amide bond with 4-butylaniline. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The amide bond formation can be facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-butylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(4-butylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-butylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The butyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-butylphenyl)-1-benzothiophene-2-carboxamide
  • 3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide
  • 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide

Uniqueness

3-bromo-N-(4-butylphenyl)-4-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-N-(4-butylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-3-4-5-13-6-9-15(10-7-13)20-18(21)14-8-11-17(22-2)16(19)12-14/h6-12H,3-5H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPMGRWUFLYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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